molecular formula C13H14F3NO2 B1391605 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid CAS No. 1086375-40-7

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Cat. No. B1391605
M. Wt: 273.25 g/mol
InChI Key: OPOBJQXZUHNPHG-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 273.25 .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring in “1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” can undergo various chemical reactions. For instance, all 3-chloro-1-aryl pyrrolidine-2,5-diones, except compound 71e, were able to inhibit hCA I and hCA II with higher or comparable activity than the reference hCA inhibitor acetazolamide (AZA) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.25 . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantio- and Regioselective Syntheses : The compound has been used in the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, employing key steps like acyl iminium ion mediated condensation (Andrews et al., 2003).

Co-Crystallization and Structural Analysis

  • Non-Centrosymmetric Co-Crystallization : This compound has application in non-centrosymmetric co-crystallization, useful in the growth of crystals in a chiral space group, as seen in its co-crystallization with benzoic acid (Chesna et al., 2017).

Organic Chemistry and Synthesis

  • Nucleophilic Addition Reactions : It's involved in nucleophilic 1,2-addition reactions, such as the synthesis of alpha-hydroxy-alpha-trifluoromethylhydrazones, illustrating its utility in organic synthesis and chemical reaction studies (Pareja et al., 1999).

Coordination Polymers and Photophysical Properties

  • Synthesis of Lanthanide-based Coordination Compounds : This compound assists in the synthesis of lanthanide complexes with notable photophysical properties, highlighting its role in the development of materials with specific light-absorbing and emitting characteristics (Sivakumar et al., 2011).

Medicinal Chemistry and Drug Design

  • Influenza Neuraminidase Inhibitors : It plays a role in the synthesis of potent inhibitors of influenza neuraminidase, demonstrating its significance in the field of medicinal chemistry and drug development (Wang et al., 2001).

Future Directions

The future directions in the research and application of “1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-2-9(6-11)7-17-5-4-10(8-17)12(18)19/h1-3,6,10H,4-5,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOBJQXZUHNPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160431
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

CAS RN

1086375-40-7
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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